molecular formula C22H30N2O11 B12827948 Tetracycline trihydrate CAS No. 6416-04-2

Tetracycline trihydrate

Cat. No.: B12827948
CAS No.: 6416-04-2
M. Wt: 498.5 g/mol
InChI Key: ACTFDRRTVUIDFZ-ZZEGOUJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracycline trihydrate is a crystalline antibiotic belonging to the tetracycline class, characterized by its broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is derived from the hydration of anhydrous tetracycline, a process that occurs in vivo, as demonstrated by studies showing weight gain in implanted anhydrous pellets due to hydration . The trihydrate form (C₂₂H₂₄N₂O₈·3H₂O) is slightly soluble in water, whereas its hydrochloride counterpart exhibits high solubility, making the latter preferable for formulations requiring rapid dissolution . Key properties include a molecular weight of 5444.48 g/mol (as reported, though this value may require verification) and a decomposition temperature of 517°C . Its stability in biological environments underpins its use in sustained-release pharmaceutical applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6416-04-2

Molecular Formula

C22H30N2O11

Molecular Weight

498.5 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trihydrate

InChI

InChI=1S/C22H24N2O8.3H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H2/t9-,10-,15-,21+,22-;;;/m0.../s1

InChI Key

ACTFDRRTVUIDFZ-ZZEGOUJXSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracycline trihydrate can be synthesized through a series of chemical reactions starting from benzoic acid. The process involves fermentation, epoxidation, rearrangement, and silylation . The key steps include:

Industrial Production Methods: On an industrial scale, this compound is produced through fermentation and partial synthesis. The fermentation process involves the use of Streptomyces bacteria to produce the antibiotic, followed by chemical modifications to enhance its properties .

Chemical Reactions Analysis

Types of Reactions: Tetracycline trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antibacterial Applications

Tetracycline trihydrate is primarily utilized for treating infections caused by a variety of bacteria. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit of bacteria, effectively preventing the growth and reproduction of pathogens.

Common Infections Treated:

  • Respiratory Tract Infections: Effective against pneumonia and other respiratory infections caused by Streptococcus pneumoniae and Haemophilus influenzae .
  • Tick-Borne Diseases: Used to treat Rocky Mountain spotted fever, Lyme disease, and anaplasmosis .
  • Skin Infections: Prescribed for acne and other skin-related bacterial infections .

Non-Antibiotic Uses

This compound has applications beyond its antibacterial properties, particularly in managing non-infectious diseases:

  • Anti-Inflammatory Effects: It has been shown to inhibit matrix metalloproteinases, which are involved in inflammatory processes, making it useful in treating conditions like rheumatoid arthritis .
  • Cancer Treatment: Tetracyclines have demonstrated potential as adjunctive therapies in cancer treatment due to their ability to inhibit tumor progression and metastasis .

Veterinary Medicine

In veterinary practice, this compound is used to treat infections in livestock and pets. It is effective against a range of bacterial infections that affect animals, including respiratory infections and those caused by Rickettsia species.

Environmental Applications

Research indicates that this compound can impact environmental health due to its use in agriculture and aquaculture. Concerns have been raised regarding the development of antibiotic resistance as a result of its widespread use .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: A 7-year-old girl diagnosed with human granulocytic anaplasmosis was treated with doxycycline, a derivative of tetracycline, highlighting its importance in treating tick-borne diseases even in pediatric cases despite age-related contraindications .
  • Case Study 2: A clinical trial involving tetracyclines demonstrated their efficacy in reducing inflammation in patients with chronic inflammatory diseases, showcasing their dual role as both antibiotics and anti-inflammatory agents .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
AntibacterialRespiratory infections, Lyme diseaseBroad spectrum against gram-positive and negative bacteria
Non-AntibioticAnti-inflammatory, cancer treatmentInhibits matrix metalloproteinases
Veterinary MedicineTreatment for livestock infectionsEffective against common bacterial pathogens
EnvironmentalConcerns over resistance developmentRequires monitoring in agricultural runoff

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Tetracycline Hydrochloride

  • Molecular Weight : 5480.94 g/mol (reported) .
  • Solubility: Highly water-soluble, enabling its use in intravenous and fast-acting oral formulations .
  • Stability : Rapid dissolution but may degrade under acidic conditions.
  • Research Findings : Frequently employed in adsorption studies (e.g., Cu-ZIF-8 and MOF-818 frameworks for wastewater treatment) due to its ionic nature and solubility .

Oxytetracycline Dihydrate

  • Structure : C₂₂H₂₄N₂O₉·2H₂O.
  • Applications : Used in veterinary and human medicine; listed among derivatives like Tetra-Tablinen .

Doxycycline

  • Pharmacokinetics: Notable for high oral bioavailability and stability across a wide pH range, making it suitable for outpatient use .
  • Activity : Broad-spectrum efficacy with inhibitory effects on matrix metalloproteinases (IC₅₀ for tetracycline targets) .

Anhydrous Tetracycline

  • Conversion : In vivo hydration to the trihydrate form increases molecular weight, compensating for initial absorption losses .
  • Limitations : Less stable in biological systems compared to the trihydrate form, limiting its direct pharmaceutical use .

Other Derivatives

  • Rolitetracycline (Tetraverin): A pyrrolidinomethyl derivative with enhanced solubility, though details on its pharmacokinetics are absent in the evidence .
  • Mepicycline (Tetrasolvina): Limited data available, but structurally modified for improved absorption .

Q & A

Q. What are the key physicochemical properties of tetracycline trihydrate that influence its stability in experimental conditions?

this compound (C₂₂H₃₀N₂O₁₁·3H₂O) has a molecular weight of 498.48 g/mol and decomposes without a distinct melting point . Its solubility in water is limited compared to its hydrochloride salt, which is highly soluble . Stability is affected by temperature (decomposition occurs above ~170–200°C), pH, and moisture. For experimental reproducibility, storage conditions must avoid prolonged exposure to light, humidity, or alkaline environments, as these accelerate degradation. Pre-experimental characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to verify batch-specific stability .

Q. How can researchers ensure the purity and structural integrity of this compound in laboratory settings?

Purity validation requires a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 270 nm to quantify impurities .
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups (e.g., hydroxyl, amide) and nuclear magnetic resonance (NMR) for structural verification .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (m/z 498.185) . For synthesized batches, elemental analysis (C, H, N) should align with theoretical values (C: 53.09%, H: 6.07%, N: 5.63%) .

Q. What are the standard methods for detecting this compound residues in environmental or biological samples?

  • Electrochemical sensors : Modified electrodes (e.g., graphene oxide or molecularly imprinted polymers) enable sensitive detection at nanomolar levels .
  • Immunoassays : Monoclonal antibody-based ELISA kits provide specificity for tetracycline derivatives, with cross-reactivity <5% for non-target antibiotics .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Gold standard for quantifying trace residues in complex matrices (e.g., soil, plasma), with detection limits <1 µg/L .

II. Advanced Research Questions

Q. What molecular mechanisms contribute to tetracycline resistance in bacterial strains, and how can transcriptome analysis elucidate these pathways?

Resistance in Lactiplantibacillus plantarum involves upregulated efflux pumps (e.g., tetL genes) and ribosomal protection proteins (e.g., tetM) under tetracycline stress. Transcriptome sequencing (RNA-seq) with differential gene expression analysis (e.g., DESeq2) identifies key resistance pathways. For example, a 2-fold increase in tetW expression correlates with reduced intracellular drug accumulation . Functional validation via knockout mutants or CRISPR interference (CRISPRi) is critical to confirm candidate genes .

Q. How can response surface methodology (RSM) optimize the adsorption efficiency of this compound using novel materials like biochar or MOFs?

RSM models (e.g., Box-Behnken design) evaluate interactions between variables such as pH (optimal range: 5–7), adsorbent dose (0.5–2 g/L), and initial concentration (10–100 mg/L). For iron-coated biochar, a quadratic model (R² > 0.95) predicts maximum adsorption capacity (Qmax = 89.7 mg/g) at pH 6.5 and 30°C . Validation requires ANOVA to assess model significance (p < 0.05) and lack-of-fit tests. Post-adsorption characterization (e.g., BET surface area, FTIR) clarifies mechanisms like π-π interactions or hydrogen bonding .

Q. What are the challenges in reconciling contradictory data on this compound’s environmental persistence versus its degradation in photocatalytic studies?

Discrepancies arise from varying experimental conditions:

  • Persistence factors : Tetracycline’s half-life in anaerobic soils exceeds 100 days due to limited microbial activity .
  • Degradation efficiency : Photocatalytic systems (e.g., α-Fe₂O₃/UV) achieve >90% degradation in 2 hours under optimized pH (3–5) and catalyst loading (1 g/L) . Contradictions are addressed by standardizing test matrices (e.g., OECD guidelines for biodegradability) and reporting detailed reaction kinetics (pseudo-first-order rate constants). Meta-analyses of activation energy (Ea) and Arrhenius plots can resolve temperature-dependent discrepancies .

III. Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistics (e.g., principal component analysis) to cluster studies by experimental parameters (pH, temperature, catalyst type) and identify outlier datasets .
  • Experimental Design : For adsorption studies, include controls for matrix effects (e.g., humic acid interference) and validate with spiked recovery tests (85–115% acceptable range) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.